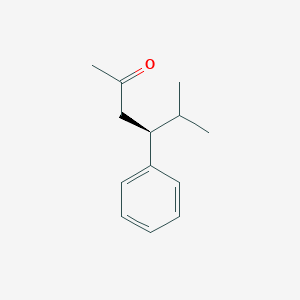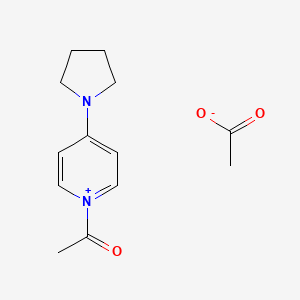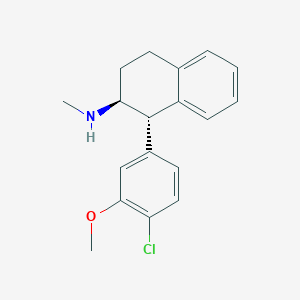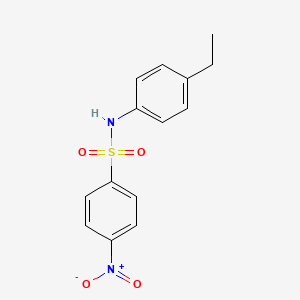
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one: is an organic compound characterized by the presence of a butyl group attached to a phenyl ring, a chlorine atom on the second carbon of the propanone chain, and a specific stereochemistry denoted by the (2S) configuration. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Butylphenyl)-2-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-butylbenzene and 2-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification methods is common to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Applications De Recherche Scientifique
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S)-1-(4-Butylphenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-(4-tert-butylphenyl)-2-methylpropanal: Another compound with a similar butylphenyl structure but different functional groups and stereochemistry.
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-ol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one is unique due to its specific stereochemistry and the presence of both a butyl group and a chlorine atom, which confer distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
404354-73-0 |
|---|---|
Formule moléculaire |
C13H17ClO |
Poids moléculaire |
224.72 g/mol |
Nom IUPAC |
(2S)-1-(4-butylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C13H17ClO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5H2,1-2H3/t10-/m0/s1 |
Clé InChI |
QUXCQUSTHZININ-JTQLQIEISA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)C(=O)[C@H](C)Cl |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)


![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)
![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)






